![molecular formula C22H20N2O3S B2893913 5-(2-methoxyphenyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 361170-81-2](/img/structure/B2893913.png)
5-(2-methoxyphenyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
The compound “5-(2-methoxyphenyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with various functional groups including a methoxyphenyl group, a phenyl group, and a phenylsulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The various substituents attached to the ring would significantly influence the compound’s chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the phenylsulfonyl group might undergo reactions with nucleophiles, and the methoxyphenyl group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group might increase its solubility in polar solvents, while the aromatic rings might contribute to its UV/Vis absorption properties .Scientific Research Applications
Catalysis and Green Chemistry
Pyrazole derivatives have been synthesized using green, simple, and efficient methods, serving as a testament to their potential in catalysis and green chemistry. For instance, disulfonic acid imidazolium chloroaluminate has been applied as a new acidic and heterogeneous catalyst for the synthesis of pyrazole derivatives under solvent-free conditions, highlighting the role of such compounds in promoting sustainable chemical processes (Moosavi‐Zare et al., 2013).
Electrochemical Studies
Electrochemical studies on pyrazole derivatives have been conducted to understand their redox behavior and potential applications in electrochemical sensors and devices. Polarographic studies have detailed the reduction processes of pyrazole compounds, offering insights into their electrochemical characteristics and applications (Seth, Bannerjee, & Sharma, 1981).
Molecular Structure and Tautomerism
The structural elucidation and tautomerism of NH-pyrazoles have been investigated through X-ray crystallography and NMR spectroscopy, contributing to our understanding of their chemical behavior and potential for structural diversity in chemical synthesis and design (Cornago et al., 2009).
Docking Studies and Molecular Interactions
Docking studies on tetrazole and pyrazole derivatives have been conducted to understand their interaction with biological targets, suggesting their utility in drug discovery and design. These studies provide insights into the orientation and interaction of molecules within the active sites of enzymes, aiding in the identification of potential inhibitors (Al-Hourani et al., 2015).
Antimicrobial Activity
Novel Schiff bases and pyrazole derivatives have been synthesized and evaluated for their antimicrobial activity, indicating their potential application in developing new antimicrobial agents. These compounds have shown promising activity against various bacterial and fungal strains, underscoring their importance in addressing resistance to conventional antibiotics (Puthran et al., 2019).
Mechanism of Action
Future Directions
The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential therapeutic uses. Alternatively, if it has interesting chemical properties, it could be studied in the context of material science or chemical synthesis .
properties
IUPAC Name |
2-(benzenesulfonyl)-3-(2-methoxyphenyl)-5-phenyl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-27-22-15-9-8-14-19(22)21-16-20(17-10-4-2-5-11-17)23-24(21)28(25,26)18-12-6-3-7-13-18/h2-15,21H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFJDASSSXLMLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26659001 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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